

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoisonicotinamide

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Compound of Interest

Compound Name: 2-Bromoisonicotinamide

Cat. No.: B1275101

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Bromoisonicotinamide**, a key building block in the development of various pharmaceutical compounds. This document details the synthetic route, experimental protocols, and in-depth analysis of the compound's chemical and physical properties.

Synthesis of 2-Bromoisonicotinamide

The synthesis of **2-Bromoisonicotinamide** is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2-Aminoisonicotinamide. This method involves the diazotization of the amino group followed by a copper-catalyzed bromide substitution.

Reaction Scheme:

Experimental Protocol

Materials:

- 2-Aminoisonicotinamide
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO_2)

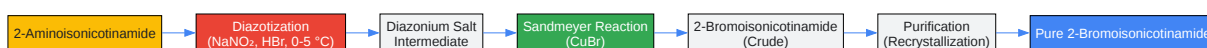
- Copper(I) bromide (CuBr)
- Deionized water
- Ice
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

- Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-Aminoisonicotinamide in 48% hydrobromic acid.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction: In a separate flask, dissolve Copper(I) bromide in hydrobromic acid.
- Slowly add the freshly prepared diazonium salt solution to the Copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash with deionized water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **2-Bromoisonicotinamide**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Synthesis Workflow Diagram:



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Synthesis workflow for **2-Bromoisonicotinamide**.

Characterization of 2-Bromoisonicotinamide

The synthesized **2-Bromoisonicotinamide** is characterized by various analytical techniques to confirm its identity, purity, and structure.

Property	Value
Molecular Formula	C ₆ H ₅ BrN ₂ O
Molecular Weight	201.02 g/mol
Appearance	White to off-white solid
Melting Point	188-192 °C

Spectroscopic Data

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.65	d	5.0	H-6
8.20	s	-	H-3
7.85	d	5.0	H-5
7.60 (br s)	s	-	-CONH ₂ (one proton)
7.40 (br s)	s	-	-CONH ₂ (one proton)

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment
165.0	C=O
151.0	C-6
148.5	C-4
142.0	C-2
125.5	C-5
121.0	C-3

2.1.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3350-3150	N-H stretching (amide)
1670	C=O stretching (amide I)
1600	N-H bending (amide II)
1580, 1470	C=C and C=N stretching (ring)
830	C-H out-of-plane bending
750	C-Br stretching

2.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

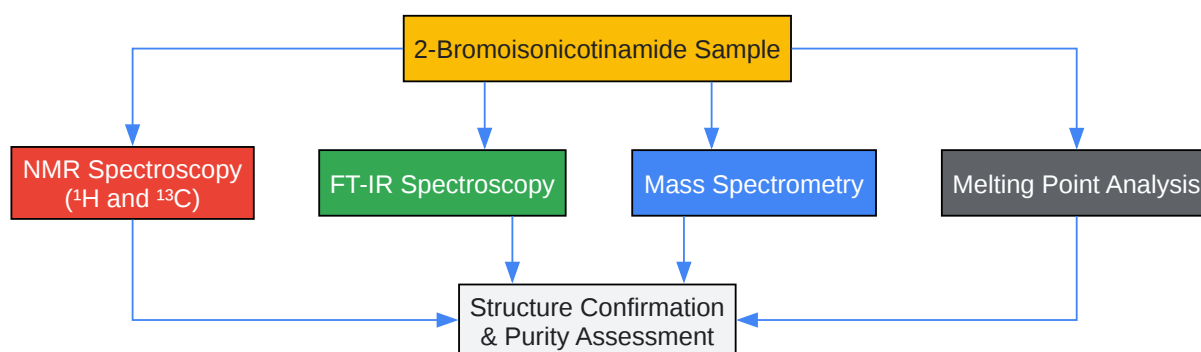
m/z	Assignment
201/203	[M] ⁺ and [M+2] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
185/187	[M - NH ₂] ⁺
157/159	[M - CONH ₂] ⁺
122	[M - Br] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols for Characterization

- ¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.
- FT-IR: The spectrum is recorded using a potassium bromide (KBr) pellet or as a thin film on a suitable substrate.

- Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to obtain the mass spectrum.
- Melting Point: The melting point is determined using a standard melting point apparatus.

Characterization Workflow Diagram:



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Characterization workflow for **2-Bromoisonicotinamide**.

Safety and Handling

2-Bromoisonicotinamide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and characterization of **2-Bromoisonicotinamide**. The described Sandmeyer reaction offers a reliable method for its preparation, and the comprehensive characterization data serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

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